2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
Overview
Description
2-Chloro-3-methylpyridine-5-boronic acid pinacol ester: is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester typically involves the borylation of 2-Chloro-3-methyl-5-bromopyridine. This reaction is carried out using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic acid or reduction to remove the boronic ester group.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes for the formation of carbon-carbon bonds.
Biology:
Drug Discovery: Utilized in the synthesis of potential pharmaceutical compounds.
Bioconjugation: Used to attach biomolecules to surfaces or other molecules.
Medicine:
Therapeutic Agents: Investigated for potential use in the development of new drugs.
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Agriculture: Employed in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are specific to the type of reaction being performed.
Comparison with Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Comparison:
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but contains a phosphorus atom instead of a boron atom. Used in phosphitylation reactions.
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic ester derivative but with a different substitution pattern on the pyridine ring.
- 2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group instead of a chlorine atom, affecting its reactivity and applications.
The uniqueness of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications.
Properties
IUPAC Name |
2-chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-8-6-9(7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLRMOOIOJBHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660625 | |
Record name | 2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010101-07-1 | |
Record name | 2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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